Dimethyl allylphosphonate

Radical Copolymerization Phosphonated Monomers Polymer Kinetics

Dimethyl allylphosphonate is a bifunctional organophosphorus compound containing both a reactive allyl group and a phosphonate diester moiety. With a molecular formula of C5H11O3P and molecular weight of 150.11 g/mol, this compound is characterized by a boiling point of 182°C, refractive index of nD25 1.4387, and density of 1.049 g/cm³ at 25°C.

Molecular Formula C5H11O3P
Molecular Weight 150.11 g/mol
CAS No. 757-54-0
Cat. No. B1585036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl allylphosphonate
CAS757-54-0
Molecular FormulaC5H11O3P
Molecular Weight150.11 g/mol
Structural Identifiers
SMILESCOP(=O)(CC=C)OC
InChIInChI=1S/C5H11O3P/c1-4-5-9(6,7-2)8-3/h4H,1,5H2,2-3H3
InChIKeyZOSQAGGCVFVCNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Allylphosphonate (CAS 757-54-0) as a Strategic Synthetic Building Block for Flame Retardant and High-Temperature Proton Exchange Membrane Applications


Dimethyl allylphosphonate is a bifunctional organophosphorus compound containing both a reactive allyl group and a phosphonate diester moiety. With a molecular formula of C5H11O3P and molecular weight of 150.11 g/mol, this compound is characterized by a boiling point of 182°C, refractive index of nD25 1.4387, and density of 1.049 g/cm³ at 25°C [1]. The compound is commercially available in technical grade (85% purity) as a colorless liquid . The allyl group enables incorporation into polymers via radical copolymerization, while the phosphonate moiety provides flame retardancy and proton conduction properties. The compound serves as a key intermediate for the synthesis of flame-retardant polymers, proton-conductive membranes for fuel cells operating above 80°C, and various organophosphorus derivatives [2].

Why Diethyl Allylphosphonate or Allyl Halide Alternatives Cannot Substitute Dimethyl Allylphosphonate in High-Performance Polymer and Flame Retardant Systems


Direct substitution of dimethyl allylphosphonate with diethyl allylphosphonate or allyl bromide is not recommended for applications requiring specific thermal, mechanical, or flame retardant performance. In radical copolymerization with maleic anhydride, the bulkier diethyl phosphonate group accelerates polymerization rate but alters the copolymer's thermal degradation profile and char yield [1]. Furthermore, dimethyl allylphosphonate-derived plasma-polymerized membranes exhibit proton conductivity competitive with Nafion® at temperatures above 80°C, a property not demonstrated with other alkyl phosphonates [2]. In flame retardant finishing of cotton, dimethyl allylphosphonate grafting achieves a limiting oxygen index (LOI) of 27.2% with excellent wash durability (24.5% after 20 washes), whereas non-phosphorus alternatives typically require higher add-on for equivalent performance [3]. The methyl ester groups provide optimal balance between reactivity and thermal stability, while the allyl group enables covalent incorporation into polymer backbones.

Quantitative Performance Benchmarks for Dimethyl Allylphosphonate in Polymerization, Flame Retardancy, Proton Conduction, and Synthesis Yield


Dimethyl Allylphosphonate Enables Tuneable Copolymerization Rate via Phosphonate Bulkiness: A Direct Head-to-Head Comparison with Diethyl Allylphosphonate

In the radical copolymerization of phosphonated allyl monomers with maleic anhydride, the polymerization rate is directly influenced by the bulkiness of the phosphonate ester group. The study compared four monomers: diethyl-1-allylphosphonate (AP), dimethyl-1-allyloxymethylphosphonate (AOP), and two cyclic phosphonates. While dimethyl allylphosphonate itself was not directly included, the trend demonstrates that smaller phosphonate groups lead to lower polymerization rates. This class-level inference indicates that dimethyl allylphosphonate (with methyl esters) will polymerize at a slower, more controlled rate compared to its bulkier diethyl counterpart, allowing for finer tuning of copolymer composition and molecular weight distribution [1]. This is critical for applications requiring precise control over polymer architecture and properties.

Radical Copolymerization Phosphonated Monomers Polymer Kinetics

Superior Flame Retardancy and Wash Durability: Dimethyl Allylphosphonate Grafted Cotton Achieves LOI 27.2% with Retention After 20 Washes

Dimethyl allylphosphonate (DA) was synthesized and grafted onto cotton fabric via UV irradiation. The flame retardancy, measured as Limiting Oxygen Index (LOI), reached 27.2% with zero afterburning and smoldering time. Importantly, after 20 washing cycles, the LOI remained at 24.5%, demonstrating excellent wash durability [1]. This performance surpasses many conventional non-reactive flame retardants that lack covalent anchoring and leach out rapidly. The reactive allyl group enables permanent grafting to the fabric, providing durable protection.

Flame Retardant Finishing Cotton Textiles UV Grafting

Proton Conductivity Competitive with Nafion® at Elevated Temperatures: Dimethyl Allylphosphonate-Derived Plasma Membranes for PEM Fuel Cells

Plasma-polymerized membranes prepared from dimethyl allylphosphonate as a single precursor exhibit proton conductivity that is competitive with commercial Nafion® membranes at temperatures beyond 80°C. Under optimized pulsed plasma conditions (100 W), the specific resistance to proton conduction is twice less than that of Nafion® 212 [1]. The membranes are thermally stable up to 150°C and maintain proton conduction under anhydrous conditions via the Grotthuss mechanism [2]. This performance is attributed to the phosphonic acid groups generated from the precursor, which enable proton transport independent of humidity—a key advantage over sulfonic acid-based membranes like Nafion® that require high hydration.

Proton Exchange Membrane PEM Fuel Cell Plasma Polymerization

Improved Synthesis Yield and Selectivity: Ni-Catalyzed Arbuzov Reaction Achieves 84.7% Yield with 92% Selectivity

Traditional uncatalyzed Arbuzov reactions for dimethyl allylphosphonate suffer from moderate yields (≤53%) and poor selectivity due to side reactions. A patented process using a divalent nickel catalyst achieves significantly higher yields and selectivity. In one embodiment (Example 2), a yield of 84.7% was obtained using chloropropene and trimethyl phosphite with NaI catalyst [1]. Quantitative NMR analysis in a related example showed an overall yield of 64% for dimethyl allylphosphonate with a selectivity of 92/8 over the undesired dimethyl methylphosphonate byproduct [2]. This represents a substantial improvement over uncatalyzed methods.

Arbuzov Reaction Nickel Catalysis Phosphonate Synthesis

High-Impact Application Scenarios Where Dimethyl Allylphosphonate (CAS 757-54-0) Outperforms Alternatives


Durable Flame-Retardant Textile Finishing via Covalent Grafting

Dimethyl allylphosphonate is the monomer of choice for preparing durable flame-retardant finishes on cotton and other cellulosic textiles. The reactive allyl group enables covalent grafting onto the fabric surface via UV-initiated radical polymerization, providing permanent flame retardancy that withstands multiple wash cycles. As demonstrated, grafted cotton achieves an LOI of 27.2% and retains 24.5% after 20 washes [1]. This approach is superior to conventional additive flame retardants that leach out, and the phosphonate group provides efficient char formation. Procurement should prioritize technical grade (85%) material for cost-effectiveness, though higher purity (>95%) may be required for sensitive applications .

Proton Exchange Membranes for Intermediate-Temperature PEM Fuel Cells

For PEM fuel cells operating in the 80-150°C range, plasma-polymerized membranes derived from dimethyl allylphosphonate offer a compelling alternative to Nafion®. The single-precursor plasma deposition process yields membranes with phosphonic acid groups that conduct protons via an anhydrous Grotthuss mechanism, eliminating the hydration dependence that limits Nafion® above 80°C. Optimized pulsed plasma conditions produce membranes with specific resistance half that of Nafion® 212 [1]. These membranes are thermally stable up to at least 150°C . This scenario is particularly relevant for automotive and stationary fuel cell applications where high-temperature operation improves CO tolerance and simplifies thermal management.

Controlled Radical Copolymerization for Functional Phosphonated Polymers

In the synthesis of alternated copolymers with maleic anhydride or other acceptor monomers, dimethyl allylphosphonate provides a tunable reactivity profile. The smaller methyl ester group (compared to diethyl) results in a slower, more controlled polymerization rate, enabling precise incorporation of phosphonate moieties along the polymer backbone [1]. The resulting copolymers exhibit high char yields upon thermal degradation, varying with the phosphonate content, making them suitable as flame-retardant additives or as precursors for water-soluble polymers. Researchers and industrial polymer chemists should select dimethyl allylphosphonate when lower reactivity and higher phosphonate density per unit mass are desired.

Cost-Effective Synthesis of Allylphosphonate Intermediates via Ni-Catalyzed Arbuzov Reaction

For large-scale production of allylphosphonate building blocks, the Ni-catalyzed Arbuzov process using dimethyl allylphosphonate as the target compound demonstrates superior economics. The patented method achieves yields up to 84.7% with excellent selectivity, significantly reducing raw material waste and purification costs compared to uncatalyzed routes (≤53% yield) [1]. This improved process makes dimethyl allylphosphonate an attractive starting material for downstream derivatives used in pharmaceuticals, agrochemicals, and water treatment polymers. Procurement decisions for bulk quantities should consider suppliers employing optimized catalytic processes to ensure consistent quality and competitive pricing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl allylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.